molecular formula C20H21N3O3S B2784920 N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893373-57-4

N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2784920
CAS No.: 893373-57-4
M. Wt: 383.47
InChI Key: GYBCLSHNTWDTPO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound featuring an acetamide core linked to a methoxy-substituted imidazole ring via a thioether bridge . This structure combines electron-donating (methoxy) substituents, which can be tailored to influence the compound's electronic properties, lipophilicity, and subsequent interactions with biological targets . In research, analogous imidazole derivatives are investigated for their potential biological activities. Studies on similar molecular hybrids indicate that the imidazole moiety is a pharmacophore of significant interest in medicinal chemistry, with some compounds being evaluated for antimicrobial properties, particularly against resistant bacterial strains . Furthermore, related structures have been explored as building blocks in organic synthesis and as potential enzyme inhibitors, with their mechanism of action often involving interaction with the active sites of enzymes or other proteins to modulate activity . The specific molecular targets and detailed mechanisms of action for this compound would require elucidation through further experimental studies. This product is intended for research purposes and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-9-7-15(8-10-16)13-23-12-11-21-20(23)27-14-19(24)22-17-5-3-4-6-18(17)26-2/h3-12H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBCLSHNTWDTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the methoxyphenyl groups: This step involves the reaction of the imidazole intermediate with 2-methoxyphenyl and 4-methoxyphenyl methyl halides under basic conditions.

    Formation of the sulfanylacetamide linkage: The final step involves the reaction of the substituted imidazole with a suitable thiol and acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, amines.

    Substitution products: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide - 2-Methoxy phenyl (N-attached)
- 4-Methoxybenzyl (imidazole 1-position)
C₂₁H₂₁N₃O₃S 395.48 Hypothesized antimicrobial activity due to imidazole-sulfanyl scaffold; enhanced solubility from methoxy groups.
N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide - 4-Methoxy phenyl (N-attached)
- Methyl (imidazole 1-position)
C₁₃H₁₅N₃O₂S 277.34 Simpler structure; potential for reduced steric hindrance. Bioactivity data not reported.
N-(2,3-Dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide - 2,3-Dimethyl phenyl (N-attached)
- 2-Methoxybenzyl (imidazole 1-position)
C₂₁H₂₃N₃O₂S 381.49 Increased hydrophobicity from methyl groups; possible enhanced membrane permeability.
2-({1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide - Thiadiazole (N-attached)
- 4-Methoxybenzyl (imidazole 1-position)
C₁₆H₁₇N₅O₂S₂ 375.47 Thiadiazole moiety may enhance antimicrobial activity; lower molecular weight improves solubility.

Physicochemical Properties

  • Solubility : Methoxy groups enhance water solubility compared to halogenated analogs (e.g., ’s 4-chlorophenyl derivative).
  • Metabolic Stability : The absence of a nitro group (cf. 5-nitroimidazoles in ) may reduce metabolic activation and toxicity.
  • Conformational Flexibility : Substituents on the imidazole ring (e.g., 4-methoxybenzyl vs. methyl in ) influence rotational freedom and binding pocket compatibility .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Methoxy groups at the 2- or 4-positions on phenyl rings optimize electronic effects without steric clashes.
    • Imidazole 1-position substitutions (e.g., benzyl vs. methyl) modulate lipophilicity and target engagement .
  • Synthetic Challenges : Regioselective introduction of sulfanyl groups at the imidazole 2-position requires careful control of reaction conditions (e.g., low temperatures, TDAE-mediated activation) .

Biological Activity

N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a methoxyphenyl group, and a sulfanyl acetamide moiety. Its chemical formula can be summarized as follows:

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 288.36 g/mol

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with imidazole rings are known to inhibit certain enzymes, which may include arginase in Leishmania species, thereby reducing parasite viability .
  • Induction of Apoptosis : The compound may induce apoptosis in target cells through the generation of reactive oxygen species (ROS), leading to cellular damage and death .
  • Antimicrobial Activity : Similar compounds have shown significant activity against various pathogens, suggesting potential applications in treating infections.

Leishmania spp.

This compound has been evaluated for its leishmanicidal properties:

  • Efficacy : In studies involving Leishmania mexicana, it was reported that related compounds reduced parasite loads significantly (up to 71% in some cases) in experimental models .
  • IC50 Values : The IC50 values for related imidazole compounds ranged from 3.21 µM to 58.13 µM against promastigotes and amastigotes, indicating potent activity .

Other Pathogens

While specific data on this compound is limited, similar compounds have shown activity against:

  • Bacterial Infections : Compounds with structural similarities have demonstrated antibacterial properties.
  • Fungal Infections : Some derivatives have shown antifungal activity, making them candidates for further development.

Study 1: Antileishmanial Activity

In a recent study, a compound structurally related to this compound was tested against L. mexicana. The findings included:

ParameterValue
IC50 (Promastigotes)3.21 µM
IC50 (Amastigotes)0.26 µM
Reduction in Parasite Load71%

The study concluded that the compound induces significant ultrastructural changes in the parasites, including membrane blebbing and mitochondrial damage .

Study 2: Enzymatic Inhibition

Another study focused on the inhibition of arginase by related compounds, reporting an inhibition percentage of 68.27% against recombinant L. mexicana arginase. This suggests a potential mechanism through which these compounds exert their leishmanicidal effects .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a multi-step process:

Imidazole core formation : Cyclization of precursors (e.g., 4-methoxybenzylamine and thiourea derivatives) under acidic conditions .

Sulfanyl linkage introduction : Thiol-alkylation using mercaptoacetamide intermediates, requiring pH control (~8–9) to avoid disulfide formation .

Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
Yield Optimization Strategies :

  • Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.
  • Employ microwave-assisted synthesis for faster reaction kinetics .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is critical:

  • NMR Spectroscopy : Confirm methoxy (-OCH₃) and imidazole proton environments (δ 3.8–4.2 ppm for OCH₃; δ 7.1–7.5 ppm for imidazole protons) .
  • HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]⁺ at m/z 426.2) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity .
  • SAR Analysis : Compare substituent effects (e.g., 2-methoxy vs. 4-methoxy phenyl groups) using a library of analogs .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate selective activity .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or cytochrome P450 enzymes .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .
  • QSAR Models : Corrogate substituent hydrophobicity (logP) with activity data to guide synthetic modifications .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .
  • Twinning Correction : Apply SHELXL TWIN commands to refine twinned datasets .
  • Cryoprotection : Soak crystals in Paratone-N oil to reduce ice formation during cooling .

Q. What strategies enhance metabolic stability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Mask the sulfanyl group as a disulfide or ester to reduce hepatic clearance .
  • Deuterium Labeling : Replace labile hydrogens (e.g., acetamide NH) to slow CYP450 metabolism .
  • Microsomal Assays : Test stability in rat liver microsomes with NADPH cofactor .

Q. How can researchers elucidate the reaction mechanism of sulfanyl-acetamide bond cleavage under oxidative conditions?

Methodological Answer:

  • LC-MS Monitoring : Track degradation products (e.g., sulfonic acids) after H₂O₂ treatment .
  • Radical Trapping : Use TEMPO to confirm radical intermediates during oxidation .
  • DFT Calculations : Compute activation energies for S–C bond cleavage pathways (Gaussian 09) .

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